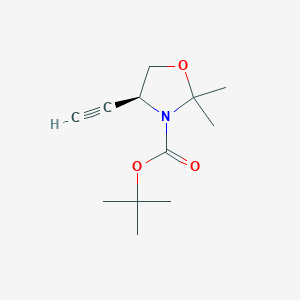

(S)-2,2-Dimetil-3-(N-Boc)-4-etinil-oxazolidina

Descripción general

Descripción

(S)-2,2-Dimethyl-3-boc-4-ethynyloxazolidine is a chiral oxazolidine derivative. This compound is notable for its use in organic synthesis, particularly in the construction of complex molecules due to its unique structural features. The presence of the tert-butoxycarbonyl (boc) protecting group and the ethynyl functionality makes it a versatile intermediate in various chemical reactions.

Aplicaciones Científicas De Investigación

Chemistry

(S)-2,2-Dimethyl-3-boc-4-ethynyloxazolidine is used as an intermediate in the synthesis of complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis, where it can help in the formation of enantiomerically pure compounds.

Biology and Medicine

In medicinal chemistry, this compound can be used in the synthesis of pharmaceuticals, particularly those requiring chiral centers. Its ability to undergo various chemical transformations makes it a useful building block in drug design and development.

Industry

In the chemical industry, (S)-2,2-Dimethyl-3-boc-4-ethynyloxazolidine is used in the production of fine chemicals and advanced materials. Its versatility allows for the creation of a wide range of products with specific properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as (S)-2,2-dimethyl-4-oxazolidinone and ethynyl bromide.

Reaction Steps:

Reaction Conditions: These reactions are typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen interference.

Industrial Production Methods

In an industrial setting, the synthesis of (S)-2,2-Dimethyl-3-boc-4-ethynyloxazolidine would follow similar steps but on a larger scale. Continuous flow reactors might be employed to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The ethynyl group can undergo oxidation reactions, forming carbonyl compounds or carboxylic acids depending on the oxidizing agent used.

Reduction: The ethynyl group can be reduced to an alkene or alkane using hydrogenation catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst.

Substitution: The boc-protected oxazolidine can participate in nucleophilic substitution reactions, where the boc group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)

Reduction: Hydrogen gas (H₂) with Pd/C, Lindlar’s catalyst

Substitution: Nucleophiles such as amines or thiols in the presence of bases like sodium hydride (NaH)

Major Products

Oxidation: Formation of aldehydes, ketones, or carboxylic acids

Reduction: Formation of alkenes or alkanes

Substitution: Formation of new oxazolidine derivatives with different functional groups

Mecanismo De Acción

The mechanism by which (S)-2,2-Dimethyl-3-boc-4-ethynyloxazolidine exerts its effects depends on the specific reactions it undergoes. Generally, the boc group provides steric protection, allowing selective reactions at other sites. The ethynyl group can participate in cycloaddition reactions, forming new ring structures. The oxazolidine ring can act as a chiral auxiliary, influencing the stereochemistry of subsequent reactions.

Comparación Con Compuestos Similares

Similar Compounds

®-2,2-Dimethyl-3-boc-4-ethynyloxazolidine: The enantiomer of the compound , with similar reactivity but different stereochemistry.

2,2-Dimethyl-3-boc-4-ethynyloxazolidine: Without the chiral center, this compound lacks the enantioselective properties of the (S)-enantiomer.

2,2-Dimethyl-4-ethynyloxazolidine: Lacks the boc protecting group, making it more reactive but less selective in certain reactions.

Uniqueness

(S)-2,2-Dimethyl-3-boc-4-ethynyloxazolidine is unique due to its combination of a chiral center, a boc protecting group, and an ethynyl functionality. This combination allows for a wide range of selective reactions, making it a valuable intermediate in both research and industrial applications.

Actividad Biológica

(S)-2,2-Dimethyl-3-boc-4-ethynyloxazolidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

(S)-2,2-Dimethyl-3-boc-4-ethynyloxazolidine is characterized by its oxazolidine ring structure with a tert-butoxycarbonyl (Boc) protecting group and an ethynyl substituent. The molecular formula is , and it has a molecular weight of approximately 229.27 g/mol. The compound's stereochemistry is crucial for its biological activity, as the (S)-configuration often influences its interaction with biological targets.

The biological activity of (S)-2,2-Dimethyl-3-boc-4-ethynyloxazolidine can be attributed to several mechanisms:

- Inhibition of Cyclin-Dependent Kinases (CDKs) : Research indicates that compounds similar to (S)-2,2-Dimethyl-3-boc-4-ethynyloxazolidine can inhibit CDK activity, which is critical for regulating the cell cycle. This inhibition can lead to reduced cell proliferation in cancer cells, making it a candidate for anticancer therapies .

- Antioxidant Activity : The presence of the ethynyl group may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties. This activity is vital in protecting cells from oxidative stress-related damage .

- Anti-inflammatory Effects : Some studies suggest that oxazolidine derivatives exhibit anti-inflammatory properties by modulating inflammatory pathways and reducing cytokine production .

Table 1: Biological Activities of (S)-2,2-Dimethyl-3-boc-4-ethynyloxazolidine

Case Studies

- Cancer Therapeutics : A study focused on various oxazolidine derivatives demonstrated that (S)-2,2-Dimethyl-3-boc-4-ethynyloxazolidine exhibits potent inhibitory effects on cancer cell lines by targeting CDK pathways. In vitro assays showed a significant reduction in cell viability at low micromolar concentrations .

- Neuroprotection : Another investigation assessed the neuroprotective effects of related compounds in models of neurodegenerative diseases. Results indicated that these compounds could reduce oxidative stress markers and improve cognitive function in animal models .

- Inflammation Models : In a complete Freund's adjuvant-induced arthritis model, derivatives similar to (S)-2,2-Dimethyl-3-boc-4-ethynyloxazolidine were shown to attenuate inflammatory responses and nociception, suggesting potential applications in treating inflammatory disorders .

Propiedades

IUPAC Name |

tert-butyl (4S)-4-ethynyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-7-9-8-15-12(5,6)13(9)10(14)16-11(2,3)4/h1,9H,8H2,2-6H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPZQSYOKTUMHNY-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)C#C)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N([C@H](CO1)C#C)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00457277 | |

| Record name | tert-Butyl (4S)-4-ethynyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173065-16-2 | |

| Record name | tert-Butyl (4S)-4-ethynyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.